2-(Dimethylamino)thiophene-3-carbonitrile
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Overview
Description
2-(Dimethylamino)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a dimethylamino group at the second position and a cyano group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)thiophene-3-carbonitrile can be achieved through various methods. This reaction typically requires basic conditions and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Dimethylamino)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal chemistry, the compound’s electronic properties and structural features enable it to interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonitrile: A closely related compound with a cyano group at the second position instead of the third position.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Another thiophene derivative with different substituents that exhibit unique properties.
Uniqueness
2-(Dimethylamino)thiophene-3-carbonitrile stands out due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both the dimethylamino and cyano groups enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
93934-20-4 |
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Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-(dimethylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9(2)7-6(5-8)3-4-10-7/h3-4H,1-2H3 |
InChI Key |
ZRLZSERUEHRHPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CS1)C#N |
Origin of Product |
United States |
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